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CAS No.: 50982-66-6

Cat. No.: B1595592

Get Quote

Executive Summary: The "Soft" Warhead Advantage

In the landscape of covalent inhibition, N-(2-chlorophenyl)-2-cyanoacetamide (CCA-2CP)
derivatives represent a critical evolution from "suicide" inhibitors to Targeted Reversible
Covalent Inhibitors (TRCIs). Unlike traditional acrylamides that permanently alkylate cysteine
residues (often leading to haptenization and immunotoxicity), CCA-2CP derivatives utilize the
electron-withdrawing cyano group to create a "soft" Michael acceptor.

This guide compares CCA-2CP against standard irreversible acrylamides and non-covalent
inhibitors. Our data demonstrates that CCA-2CP derivatives offer a superior safety profile by
combining high on-target residence time with rapid off-target dissociation, minimizing the
"promiscuity” often associated with electrophilic screening hits.

Mechanistic Comparison: The Reversibility Switch
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The defining feature of the CCA-2CP scaffold is its ability to undergo a reversible Michael
addition with thiols. The cyano group stabilizes the intermediate carbanion, lowering the
activation energy for the reverse reaction (elimination).

Comparative Mechanism Diagram

The following diagram illustrates the kinetic differentiation between CCA-2CP and standard
acrylamides.
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Caption: Figure 1. Kinetic pathway comparison. CCA-2CP allows for significant

(red dashed line), regenerating active enzyme and inhibitor, whereas acrylamides form
permanent "dead" complexes.

Performance Matrix: CCA-2CP vs. Alternatives

The following data summarizes cross-reactivity profiling using Glutathione (GSH) trapping
assays and Activity-Based Protein Profiling (ABPP).
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Key Insight: The "2-Chlorophenyl" Tuning Effect

The ortho-chloro substitution in CCA-2CP is not arbitrary. It serves two functions:

o Steric Twist: It forces the aromatic ring out of planarity with the cyanoacetamide, effectively
"hiding" the electrophile from bulky off-target thiols while fitting into specific cryptic pockets
(e.q., Zika NS2B-NS3 or JAK3).

o Electronic Modulation: The inductive effect (

) of the chlorine tunes the acidity of the

-proton, ensuring the reaction remains reversible under physiological pH.

Experimental Protocols for Validation
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To validate the reversible nature and selectivity of CCA-2CP derivatives, we recommend the

following self-validating workflow.

Protocol A: Jump-Dilution Recovery Assay

Purpose: To distinguish reversible covalent inhibition from irreversible inactivation.

Incubation: Incubate Enzyme (100 nM) with CCA-2CP (10

IC
) for 60 minutes to achieve full occupancy.

Rapid Dilution: Dilute the mixture 100-fold into buffer containing substrate (final [I] = 0.1
IC

).

Measurement: Monitor product formation continuously for 4 hours.
Analysis:

o lrreversible Control: Progress curve remains flat (0% recovery).

o CCA-2CP: Progress curve slowly regains slope as inhibitor dissociates (

)

o Metric: Calculate Residence Time (

Protocol B: Thiol Reactivity & GSH Trapping

Purpose: To quantify intrinsic chemical reactivity (promiscuity potential).

Reaction: Mix CCA-2CP (10

M) with reduced Glutathione (GSH, 5 mM) in PBS (pH 7.4) at 37°C.
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o Sampling: Aliquot at 0, 5, 15, 30, 60, and 120 min.
e Quench: Add 0.1% Formic Acid/Acetonitrile to stop reaction.

o LC-MS/MS Analysis: Monitor the depletion of the parent ion [M+H]+ and appearance of the
GSH-adduct [M+GSH+H]+.

o Validation Check: If

min, the compound is likely a PAIN (Pan-Assay Interference Compound) and too reactive for
drug development. Target range for CCA-2CP is

min.

Selectivity Profiling Workflow (Visualized)

The following Graphviz diagram outlines the decision tree for validating CCA-2CP hits,
ensuring they are not false-positive alkylators.
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Caption: Figure 2. Critical path for validating N-(2-chlorophenyl)-2-cyanoacetamide
derivatives. Note the "Go/No-Go" decision at the GSH reactivity stage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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